molecular formula C12H13N3O3 B11027237 3-(3-methoxy-1,2-oxazol-5-yl)-N-(pyridin-4-yl)propanamide

3-(3-methoxy-1,2-oxazol-5-yl)-N-(pyridin-4-yl)propanamide

Cat. No.: B11027237
M. Wt: 247.25 g/mol
InChI Key: SHNBWQDMRHBDPB-UHFFFAOYSA-N
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Description

3-(3-methoxy-1,2-oxazol-5-yl)-N-(pyridin-4-yl)propanamide: is a synthetic organic compound. Its chemical formula is C13H14N2O3. Let’s break down its structure:

  • The pyridin-4-yl group is a pyridine ring (a six-membered aromatic ring containing one nitrogen atom) attached to the central carbon.
  • The 3-methoxy-1,2-oxazol-5-yl moiety consists of an oxazole ring (a five-membered heterocyclic ring containing oxygen and nitrogen atoms) with a methoxy (CH3O-) substituent at position 3.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of 4-pyridinecarboxylic acid with 3-methoxy-5-aminooxazole . The carboxylic acid group in the pyridine ring reacts with the amino group in the oxazole ring, leading to the formation of the amide linkage.

Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (e.g., dichloromethane or dimethylformamide). Acidic or basic catalysts may be employed to facilitate the condensation reaction.

Industrial Production Methods: While research laboratories often use custom synthetic routes, industrial production may involve more efficient and scalable methods. Unfortunately, specific industrial processes for this compound are not widely documented.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The methoxy group can undergo oxidation to form the corresponding carbonyl compound.

    Reduction: Reduction of the oxazole ring could yield amines or other reduced derivatives.

    Substitution: The pyridine ring is susceptible to electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic media.

    Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Halogens (e.g., bromine or chlorine) or strong acids (e.g., sulfuric acid).

Major Products: The major products depend on the specific reaction conditions and substituents present. Oxidation may yield a carboxylic acid, while reduction could lead to an amine derivative.

Scientific Research Applications

Chemistry:

    Building Block: Researchers use this compound as a building block for more complex molecules due to its unique structure.

    Drug Discovery: It may serve as a starting point for designing novel pharmaceuticals.

Biology and Medicine:

    Biological Activity: Investigating its effects on biological systems can provide insights into potential drug targets.

    Antibacterial Properties: Some derivatives of this compound exhibit antibacterial activity.

Industry:

    Fine Chemicals: Industries may use it as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The exact mechanism of action remains an active area of research. its structural features suggest potential interactions with cellular receptors or enzymes.

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

3-(3-methoxy-1,2-oxazol-5-yl)-N-pyridin-4-ylpropanamide

InChI

InChI=1S/C12H13N3O3/c1-17-12-8-10(18-15-12)2-3-11(16)14-9-4-6-13-7-5-9/h4-8H,2-3H2,1H3,(H,13,14,16)

InChI Key

SHNBWQDMRHBDPB-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC(=C1)CCC(=O)NC2=CC=NC=C2

Origin of Product

United States

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